2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a cyclobutyl substituent at the 2-position and a 4-fluoro-2-methoxyphenyl group at the 7-position of the bicyclic core. Triazolopyrimidines are nitrogen-rich heterocycles known for their versatility in medicinal chemistry, with applications spanning anticancer, antiviral, and antimicrobial agents . The 4-fluoro-2-methoxyphenyl moiety at the 7-position introduces electron-withdrawing and electron-donating groups, which modulate electronic properties and enhance interactions with biological targets such as tubulin or kinases . Cyclobutyl groups, as seen at the 2-position, are sterically compact and may improve pharmacokinetic properties by balancing lipophilicity and metabolic stability .
Properties
Molecular Formula |
C16H15FN4O |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
2-cyclobutyl-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H15FN4O/c1-22-14-9-11(17)5-6-12(14)13-7-8-18-16-19-15(20-21(13)16)10-3-2-4-10/h5-10H,2-4H2,1H3 |
InChI Key |
MOPKMYSVMFOZCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4CCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyrimidines efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial production. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound .
Chemical Reactions Analysis
Transamidation-Cyclization Route
-
Precursors : Enaminonitriles and benzohydrazides undergo transamidation, forming intermediates that undergo nucleophilic addition with nitrile groups.
-
Mechanism : The reaction proceeds via a nucleophilic attack by the nitrogen lone pair on the nitrile moiety, followed by condensation and elimination of water to form the heterocyclic core.
-
Optimization : One-pot reactions are employed to streamline the process, reducing purification steps and improving efficiency.
Transamidation and Cyclization
-
Transamidation : Enaminonitriles react with benzohydrazides, releasing dimethylamine to form a reactive intermediate.
-
Nucleophilic Addition : The intermediate undergoes nucleophilic attack on the nitrile group, forming a ring structure.
-
Cyclization : Condensation with a carbonyl group and water elimination finalize the triazolopyrimidine core.
Functionalization Reactions
-
Formylation : Vilsmeier-Haack reagents (e.g., POCl₃ with N,N-dimethylaniline) introduce formyl groups at nucleophilic positions (e.g., position 3) in related triazolopyrimidines .
-
Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki or Sonogashira couplings) enable alkynylation or aryl coupling, expanding structural diversity .
Chemical Reactivity
The compound’s reactivity is influenced by its heterocyclic core and substituents:
Functionalization Trends
Scientific Research Applications
2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antibacterial, and antiviral agent . Additionally, triazolopyrimidines have been explored for their use in agriculture as fungicides and herbicides . The compound’s unique structure also makes it a valuable ligand for the synthesis of coordination compounds and metallodrugs .
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, triazolopyrimidines have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to interact with various receptors and enzymes contributes to its broad spectrum of biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiproliferative Activity and Tubulin Inhibition
Triazolopyrimidines with halogen-substituted anilines at the 7-position exhibit potent antiproliferative activity. For example:
- Compound 8q (7-(4'-fluoroanilino)-2-(3-phenylpropylamino)triazolopyrimidine): IC50 = 83 nM (mean across multiple cancer cell lines), 2-fold greater tubulin polymerization inhibition than combretastatin A-4 (CA-4) .
- Compound 8r (7-(4'-fluoro-3'-chloroanilino)-2-(3-phenylpropylamino)triazolopyrimidine): IC50 = 101 nM, similar tubulin-binding affinity to CA-4 .
- Compound H12 ([1,2,4]triazolo[1,5-a]pyrimidine-indole hybrid): IC50 = 9.47–13.1 µM against MGC-803, HCT-116, and MCF-7 cells via ERK pathway inhibition .
Comparison with Target Compound :
The 4-fluoro-2-methoxyphenyl group in the target compound may enhance target selectivity compared to 8q and 8r, as methoxy groups can engage in hydrogen bonding with tubulin or kinase active sites. However, its antiproliferative potency is likely lower than 8q (nM vs. µM range), as bulkier substituents (e.g., cyclobutyl) may reduce binding efficiency .
Structural Analogues in Diverse Therapeutic Contexts
- Antitubercular Agents : 7-Chloro-5-(4-fluorophenyl)triazolopyrimidines (e.g., 5h ) show moderate activity against Mycobacterium tuberculosis (MIC = 3.125 µg/mL), highlighting the role of halogenated aryl groups in disrupting bacterial membranes .
- Energetic Materials : Fluorinated triazolopyrimidines (e.g., 5-methyl-2-nitro-7-trifluoromethyl derivatives) exhibit high heats of formation (HOF = 380–450 kJ/mol), useful for detonation velocity optimization. The fluorine atoms in the target compound may similarly stabilize the core structure .
- Antifungal Agents: N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones with triazolopyrimidine motifs inhibit fungal growth (e.g., 5k: 72% inhibition against wheat fusarium) .
Key Structural Insights :
- 7-Position Substitution: Fluorine and methoxy groups enhance electronic effects and metabolic stability compared to non-halogenated analogues .
- 2-Position Substitution: Cyclobutyl groups may offer a balance between steric hindrance and conformational flexibility compared to bulkier substituents (e.g., 3-phenylpropylamino in 8q) .
Data Tables
Table 1. Antiproliferative Activity of Selected Triazolopyrimidines
Table 2. Structural and Electronic Effects of Substituents
Research Findings and Mechanistic Insights
- Tubulin Binding : Fluorine at the 7-position enhances hydrophobic interactions with tubulin’s colchicine-binding site, while methoxy groups may stabilize binding via van der Waals forces .
- Selectivity: Compounds with 4-fluoro-2-methoxyphenyl groups (e.g., target compound) may exhibit higher cancer cell selectivity than non-fluorinated analogues due to reduced off-target effects .
- Synthetic Accessibility: The cyclobutyl group can be introduced via cycloaddition or alkylation reactions, offering a scalable route compared to complex arylaminopropyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
